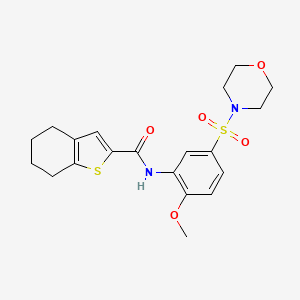![molecular formula C22H30N4O3 B10763923 (2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)
(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML183 is a small molecule drug that functions as an inhibitor of apoptosis (IAP) protein family antagonists. It was initially developed by the Sanford Burnham Prebys Medical Discovery Institute. The compound is primarily researched for its potential therapeutic applications in treating neoplasms, which are abnormal growths of tissue that can lead to cancer .
准备方法
The preparation of ML183 involves several synthetic routes and reaction conditions. The specific details of these methods are often proprietary and not fully disclosed in public literature. general synthetic routes for small molecule drugs typically involve:
Synthesis of the Core Structure: This step involves creating the basic molecular framework of ML183 through a series of chemical reactions.
Functional Group Modifications: Various functional groups are added or modified to enhance the compound’s biological activity and stability.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial production methods for small molecule drugs like ML183 often involve large-scale chemical synthesis in batch reactors, followed by purification and quality control processes to ensure the compound meets regulatory standards .
化学反应分析
ML183 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from ML183, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the ML183 molecule with different functional groups .
科学研究应用
ML183 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of apoptosis pathways and the role of IAP proteins in cell death.
Biology: Employed in research to understand the mechanisms of cell survival and death, particularly in cancer cells.
Medicine: Investigated for its potential therapeutic effects in treating various types of cancer by promoting the death of cancer cells.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
作用机制
ML183 exerts its effects by antagonizing the IAP protein family, which plays a crucial role in inhibiting apoptosis. By binding to these proteins, ML183 prevents them from blocking the apoptotic pathways, thereby promoting cell death. This mechanism is particularly useful in cancer therapy, where the goal is to induce the death of cancerous cells. The molecular targets of ML183 include various IAP proteins, and the pathways involved are primarily the intrinsic and extrinsic apoptotic pathways .
相似化合物的比较
ML183 is unique compared to other IAP antagonists due to its specific binding affinity and selectivity for certain IAP proteins. Similar compounds include:
SM-164: Another IAP antagonist with a different binding profile and potency.
LCL161: A small molecule that also targets IAP proteins but has a different chemical structure and mechanism of action.
GDC-0152: An IAP antagonist with a broader spectrum of activity against various IAP proteins.
The uniqueness of ML183 lies in its specific molecular interactions and the resulting biological effects, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C22H30N4O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C22H30N4O3/c1-13(2)19(26-20(27)14(3)23-5)22(29)24-15(4)21(28)25-18-12-8-10-16-9-6-7-11-17(16)18/h6-15,19,23H,1-5H3,(H,24,29)(H,25,28)(H,26,27)/t14-,15-,19-/m0/s1 |
InChI 键 |
JSZPIOJRNMIRQD-DOXZYTNZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=CC2=CC=CC=C21)NC |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


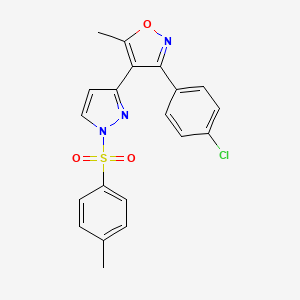
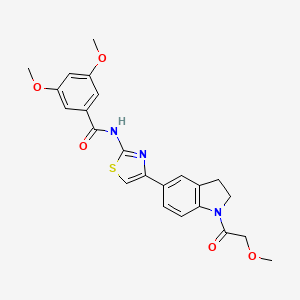
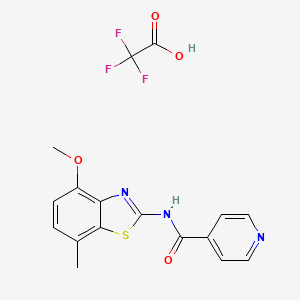
![1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)
![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)
![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)
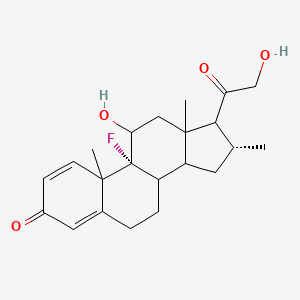
![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)
![1-[5-[4-(Methylthio)phenyl]-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B10763924.png)
